molecular formula C7H5BrN2O B13324102 5-Bromo-3-(furan-2-yl)-1H-pyrazole

5-Bromo-3-(furan-2-yl)-1H-pyrazole

Cat. No.: B13324102
M. Wt: 213.03 g/mol
InChI Key: LZXITIGEJMJFNL-UHFFFAOYSA-N
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Description

5-Bromo-3-(furan-2-yl)-1H-pyrazole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a bromine atom at the 5-position and a furan ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(furan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For example, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3-methyl-1H-pyrazole.

    Bromination: The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces the bromine atom at the 5-position of the pyrazole ring.

    Furan Substitution:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(furan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The bromine atom can be reduced to form 3-(furan-2-yl)-1H-pyrazole.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 3-(furan-2-yl)-1H-pyrazole.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-(furan-2-yl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(furan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-1H-pyrazole: Lacks the bromine atom at the 5-position.

    5-Chloro-3-(furan-2-yl)-1H-pyrazole: Contains a chlorine atom instead of a bromine atom at the 5-position.

    5-Methyl-3-(furan-2-yl)-1H-pyrazole: Contains a methyl group instead of a bromine atom at the 5-position.

Uniqueness

5-Bromo-3-(furan-2-yl)-1H-pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of various derivatives and for studying structure-activity relationships in medicinal chemistry.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

5-bromo-3-(furan-2-yl)-1H-pyrazole

InChI

InChI=1S/C7H5BrN2O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H,9,10)

InChI Key

LZXITIGEJMJFNL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NNC(=C2)Br

Origin of Product

United States

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